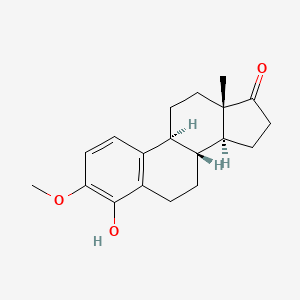
4-Hydroxyestrone-3-methyl ether
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Hydroxyestrone-3-methyl ether is a synthetic derivative of estradiol, a naturally occurring estrogen hormone. This compound is of interest due to its potential biological activities and applications in various fields such as medicine and biochemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxyestrone-3-methyl ether typically involves multiple steps starting from estradiol or its derivatives. Common synthetic routes may include:
Hydroxylation: Introduction of a hydroxyl group at the 4-position.
Methoxylation: Introduction of a methoxy group at the 3-position.
Oxidation: Conversion of the hydroxyl group at the 17-position to a ketone.
Industrial Production Methods
Industrial production methods would likely involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group.
Reduction: Reduction reactions may target the ketone group at the 17-position.
Substitution: Substitution reactions can occur at various positions on the aromatic ring.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Catalysts: Such as palladium on carbon for hydrogenation reactions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may yield alcohols.
Aplicaciones Científicas De Investigación
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Studying estrogen receptor interactions and signaling pathways.
Medicine: Potential therapeutic applications in hormone replacement therapy or cancer treatment.
Industry: Use in the synthesis of other pharmaceutical compounds.
Mecanismo De Acción
The mechanism of action of 4-Hydroxyestrone-3-methyl ether involves its interaction with estrogen receptors. It may mimic or inhibit the action of natural estrogens, leading to changes in gene expression and cellular responses. The specific molecular targets and pathways would depend on the context of its use.
Comparación Con Compuestos Similares
Similar Compounds
Estradiol: The natural hormone from which it is derived.
Ethinylestradiol: A synthetic estrogen used in contraceptives.
Estrone: Another naturally occurring estrogen.
Uniqueness
4-Hydroxyestrone-3-methyl ether is unique due to its specific substitutions, which may confer distinct biological activities and pharmacokinetic properties compared to other estrogens.
Propiedades
Número CAS |
5976-62-5 |
|---|---|
Fórmula molecular |
C19H24O3 |
Peso molecular |
300.4 g/mol |
Nombre IUPAC |
(8R,9S,13S,14S)-4-hydroxy-3-methoxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one |
InChI |
InChI=1S/C19H24O3/c1-19-10-9-12-11-5-7-16(22-2)18(21)14(11)4-3-13(12)15(19)6-8-17(19)20/h5,7,12-13,15,21H,3-4,6,8-10H2,1-2H3/t12-,13-,15+,19+/m1/s1 |
Clave InChI |
XITPEPUPAYFVDV-BFDPJXHCSA-N |
SMILES |
CC12CCC3C(C1CCC2=O)CCC4=C3C=CC(=C4O)OC |
SMILES isomérico |
C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CCC4=C3C=CC(=C4O)OC |
SMILES canónico |
CC12CCC3C(C1CCC2=O)CCC4=C3C=CC(=C4O)OC |
Sinónimos |
4-hydroxyestrone-3-methyl ether |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















